molecular formula C6H2Cl2N2O2S2 B176283 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS No. 100130-48-1

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

Cat. No.: B176283
CAS No.: 100130-48-1
M. Wt: 269.1 g/mol
InChI Key: JLRRVYGVTOFMCM-UHFFFAOYSA-N
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Description

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C6H2Cl2N2O2S2 . It is a derivative of benzothiadiazole, a bicyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the chlorination of 2,1,3-benzothiadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve heating the reactants under reflux to facilitate the chlorination process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction is monitored closely to maintain optimal conditions and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide-based compounds, which are important in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group reacts with amino groups in proteins, allowing for the attachment of various functional groups or labels .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex chemical structures .

Mechanism of Action

The mechanism of action of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Uniqueness: The presence of both the chlorine substituent and the sulfonyl chloride group in 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride makes it unique. The chlorine atom increases the compound’s reactivity and allows for further functionalization, while the sulfonyl chloride group provides a reactive site for nucleophilic substitution reactions .

Properties

IUPAC Name

5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRRVYGVTOFMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587961
Record name 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100130-48-1
Record name 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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